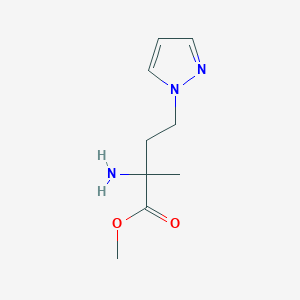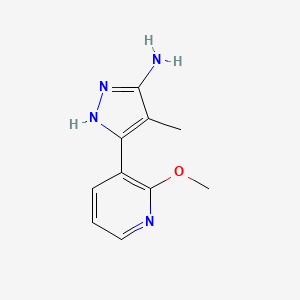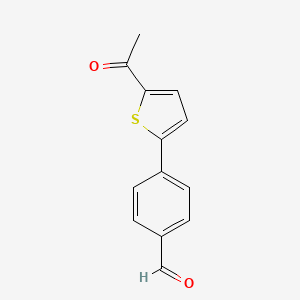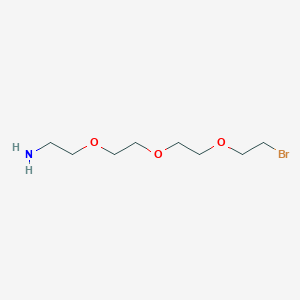![molecular formula C13H19N3O2 B13483282 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B13483282.png)
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide typically involves the cyclization of acyclic precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine hydrate.
Substitution: The oxadiazole ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include bromine in acetic acid for oxidative cyclization and potassium carbonate for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of energetic materials due to its thermal stability and high density.
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, which are involved in various physiological processes . The compound’s ability to form hydrogen bonds with its targets contributes to its biological activity .
Comparison with Similar Compounds
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide can be compared with other oxadiazole derivatives, such as:
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its energetic properties.
2-(1,2,4-oxadiazol-5-yl)anilines: Used in medicinal chemistry for their pharmacological activities.
3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: Studied for its potential as an antimicrobial agent.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide |
InChI |
InChI=1S/C13H19N3O2/c1-3-11-15-13(18-16-11)9-5-7-10(8-6-9)14-12(17)4-2/h4,9-10H,2-3,5-8H2,1H3,(H,14,17) |
InChI Key |
UCKVOLJZRZBAAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(CC2)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)
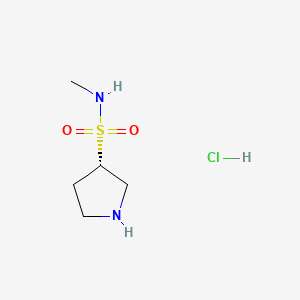
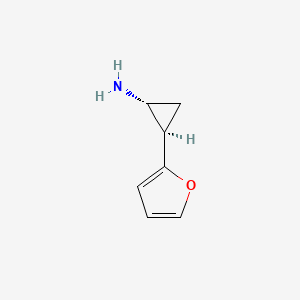
![4-[(Aminooxy)methyl]-3-methoxyphenol](/img/structure/B13483217.png)

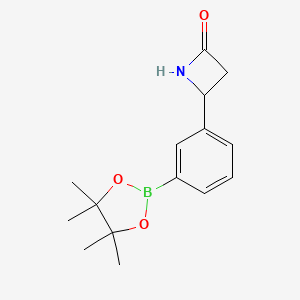
![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
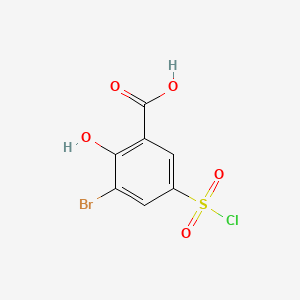
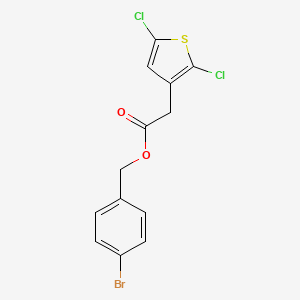
![1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13483243.png)
